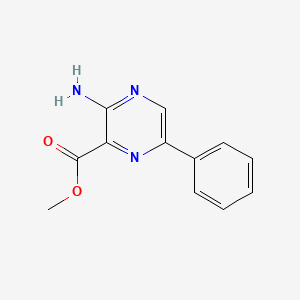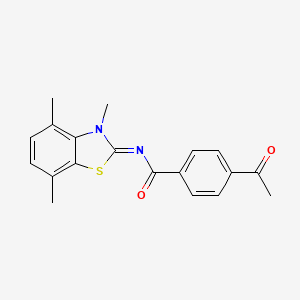![molecular formula C21H16N2S B2979826 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 102241-69-0](/img/structure/B2979826.png)
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole derivatives can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse. They are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the biosynthesis of certain mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can induce a variety of molecular and cellular effects .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole, possess various biological activities. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can involve transporters or binding proteins . This can also include any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-3-8-18-14(6-1)16(12-22-18)21(20-10-5-11-24-20)17-13-23-19-9-4-2-7-15(17)19/h1-13,21-23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFWNXAUVOFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2979749.png)
![4-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2979750.png)


![5-butyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2979755.png)
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2979756.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2979758.png)
![N-(4-nitrophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2979759.png)
![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2979760.png)
![5-Chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B2979762.png)

